molecular formula C34H67NO3 B2619146 N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide CAS No. 1840942-13-3

N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide

Cat. No.: B2619146
CAS No.: 1840942-13-3
M. Wt: 544.957
InChI Key: YDNKGFDKKRUKPY-HJSOYJPBSA-N
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Description

N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide is a deuterated fatty acid amide with the molecular formula C34H60D7NO3 and a molecular weight of 544.95 g/mol (calculated from isotopic substitution of seven hydrogen atoms with deuterium). Its structure features a hexadecanamide backbone linked to a hydroxylated and hydroxymethyl-substituted heptadecenyl chain with a defined stereochemistry (2R,1S,3E) and deuterium labeling at the 1-yl position. This compound is structurally analogous to natural ceramides and pseudo-ceramides, which are critical for lipid bilayer formation and barrier function in biological systems .

Key physicochemical properties include:

  • Boiling point: Predicted to be ~675°C (based on non-deuterated analogs)
  • Density: ~0.92 g/cm³
  • Polar surface area (PSA): 69.56 Ų, indicating moderate hydrophilicity due to hydroxyl and amide groups
  • Hydrogen bond donors/acceptors: 3 donors (two -OH, one -NH) and 3 acceptors (amide carbonyl, two -OH) .

Properties

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKGFDKKRUKPY-HJSOYJPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, C16 Ceramide-d7 shows changes in its effects over time. It has been used as a standard to measure the amount of C16 ceramide in skeletal muscle by liquid chromatography–mass spectrometry (LC-MS).

Subcellular Localization

The subcellular localization of C16 Ceramide-d7 is not explicitly documented. For instance, ceramide synthase 6 (CerS6), which synthesizes C16 Ceramide-d7, is localized in the endoplasmic reticulum.

Biological Activity

N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide is a complex lipid compound that has garnered attention for its potential biological activities. This article aims to explore its chemical properties, biological functions, and relevant research findings, including case studies and data tables.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C34H67NO3
Molar Mass 575.74 g/mol
Density 1.153 ± 0.06 g/cm³ (Predicted)
Melting Point 85-88 °C
Solubility Soluble in DMSO (35 mg/mL)
Appearance Solid, Orange
pKa 13.54 ± 0.20 (Predicted)

Research indicates that this compound may influence several biological pathways:

  • Cell Signaling : The compound appears to modulate signaling pathways related to cell survival and apoptosis, potentially impacting cancer cell proliferation.
  • Anti-inflammatory Effects : Studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
  • Antioxidant Activity : Preliminary data indicate that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cells : A recent study demonstrated that this compound inhibited the growth of colorectal cancer cells by inducing apoptosis through the activation of caspase pathways .
  • Inflammation Model : In a murine model of inflammation, administration of the compound reduced markers of inflammation such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antioxidant Properties : In vitro assays showed that the compound significantly reduced oxidative stress markers in human cell lines, indicating potential use as a dietary supplement or therapeutic agent .
  • Neuroprotective Effects : Another study indicated neuroprotective effects in models of neurodegeneration, possibly due to its ability to enhance mitochondrial function and reduce neuronal apoptosis .

Scientific Research Applications

Skin Barrier Function

Ceramides are crucial for maintaining the skin's barrier function. Research indicates that N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide can enhance the hydration and barrier properties of skin. A study demonstrated that topical application of ceramides improved skin hydration in patients with atopic dermatitis, suggesting that this compound can be beneficial in formulating dermatological products aimed at treating dry skin conditions .

Anti-inflammatory Properties

Ceramides have been shown to possess anti-inflammatory effects. In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines in human keratinocytes, indicating its potential use in treating inflammatory skin diseases like psoriasis and eczema .

Drug Delivery Systems

The unique structure of ceramides allows them to serve as effective carriers for drug delivery. This compound can encapsulate hydrophobic drugs, improving their solubility and bioavailability. A study highlighted its application in delivering anti-cancer agents, where it enhanced the therapeutic efficacy of the drugs while minimizing side effects .

Neuroprotective Effects

Recent investigations into ceramide derivatives have shown neuroprotective properties. This compound has been studied for its ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Study ReferenceApplication AreaKey Findings
DermatologyImproved hydration and barrier function in atopic dermatitis patients using ceramide formulations.
PharmacologyEnhanced delivery of hydrophobic anti-cancer drugs via ceramide-based carriers, improving efficacy and reducing toxicity.
NeurobiologyDemonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cultures.

Comparison with Similar Compounds

(a) Non-Deuterated Analogs

  • Hexadecanamide, N-[(1S,2R,3Z)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl] (CAS 362526-08-7): Shares the same molecular formula (C34H67NO3) but differs in stereochemistry (3Z vs. 3E configuration) and lacks deuterium. Key differences: The 3E configuration in the target compound may enhance membrane fluidity compared to the 3Z isomer due to reduced steric hindrance. Deuterium labeling improves metabolic stability, as observed in lipid tracer studies . Biological activity: Non-deuterated analogs are implicated in plant-microbe interactions, particularly in rhizosphere signaling .

(b) Pseudo-Ceramide SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide):

  • A synthetic ceramide mimic with a branched alkyl chain and ether linkage.
  • Structural divergence : Lacks the hydroxymethyl group and deuterium but includes a 2-hydroxyethyl moiety.
  • Functional role : Demonstrates lamellar phase formation in topical formulations, enhancing skin barrier repair in atopic dermatitis .
  • Comparison : The target compound’s linear hydroxymethyl group may improve intercellular lipid packing efficiency compared to SLE’s branched structure .

(a) Hexadecanamide (Non-Substituted) :

  • A simple fatty acid amide lacking hydroxyl or hydroxymethyl groups.
  • Role : Facilitates plant-microbe communication by modulating microbial colonization .
  • Contrast : The target compound’s hydroxyl and hydroxymethyl groups enhance its amphiphilicity, making it more suitable for lipid bilayer integration .

(b) (Z)-9-Octadecenamide :

  • An unsaturated fatty acid amide with antimicrobial and anti-inflammatory properties.
  • Key difference : The absence of hydroxyl groups limits its ability to form hydrogen bonds in lipid membranes compared to the target compound .

Deuterated Lipid Analogs

Deuterium incorporation in lipid molecules is a common strategy to:

  • Enhance metabolic stability (e.g., reduced β-oxidation in vivo).
  • Enable tracking via isotopic labeling in pharmacokinetic studies.
  • Example: Deuterated ceramides (e.g., C16-d7 ceramide) show prolonged half-lives in epidermal models compared to non-deuterated forms .

Data Tables

Table 1. Physicochemical Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight Configuration PSA (Ų) Key Functional Groups
Target Compound (Deuterated) C34H60D7NO3 544.95 2R,1S,3E 69.56 -OH, -CH2OH, amide, deuterium
Hexadecanamide (CAS 362526-08-7) C34H67NO3 537.90 1S,2R,3Z 69.56 -OH, -CH2OH, amide
Pseudo-Ceramide SLE C34H69NO4 555.94 - 78.32 Ether, -OH, amide
(Z)-9-Octadecenamide C18H35NO 281.48 Z 43.10 Amide, alkene

Research Findings and Implications

  • Stereochemical Impact : The 3E configuration in the target compound may promote more efficient lipid packing than 3Z isomers, as seen in membrane fluidity assays .
  • Deuterium Effects : Deuterium labeling at the 1-yl position is predicted to reduce metabolic degradation, extending its half-life in biological systems (based on analogous deuterated ceramides) .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and structure of this compound?

To confirm the stereochemistry and structure, employ a combination of NMR spectroscopy (1H and 13C for functional group and stereochemical analysis), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For crystallographic refinement, use programs like SHELXL to resolve hydrogen bonding and stereochemical details . The deuterated (d7) moiety can be verified via isotopic mass shifts in mass spectrometry .

Q. What key physicochemical parameters are critical for characterizing this compound in laboratory settings?

Key parameters include:

  • Boiling point : Predicted at 675.4±55.0 °C (thermogravimetric analysis).
  • Density : 0.919±0.06 g/cm³ (pycnometry).
  • pKa : 13.54±0.20 (potentiometric titration).
  • Polar surface area (PSA) : 69.56 Ų (computational modeling).
    These properties influence solubility, formulation stability, and interaction with biological membranes .

Q. How can synthetic routes be optimized for preparing this deuterated hexadecanamide derivative?

Use amide coupling reactions (e.g., EDC/NHS-mediated) between hexadecanoic acid and the deuterated sphingoid base. Protect hydroxyl and hydroxymethyl groups with tert-butyldimethylsilyl (TBDMS) or acetyl groups during synthesis to prevent side reactions. Stereochemical control at C1(S) and C2(R) requires chiral auxiliaries or enzymatic resolution .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate neuraminidase inhibitory activity?

  • In vitro assays : Use recombinant neuraminidase (e.g., influenza viral neuraminidase) with fluorogenic substrates (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).
  • Dose-response curves : Measure IC50 values at varying compound concentrations (0.1–100 μM).
  • Controls : Include oseltamivir (positive control) and solvent-only (negative control).
  • Data validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Purity verification : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Assay standardization : Normalize enzyme activity units, pH (e.g., 6.5 for neuraminidase), and temperature (37°C).
  • Structural analogs : Compare activity with non-deuterated analogs (e.g., N-hexadecanoyl-4-sphingenine) to assess isotopic effects .

Q. What role does deuteration (d7) play in metabolic tracing studies involving this compound?

Deuteration enables tracking via mass spectrometry (e.g., LC-MS/MS) to study metabolic stability, distribution, and incorporation into lipid bilayers. Key considerations:

  • Kinetic isotope effects (KIE) : May slow enzymatic degradation (e.g., ceramidase activity).
  • Isotopic purity : Validate using isotopic ratio MS to ensure minimal protiated contamination .

Q. How does this synthetic ceramide analog compare to endogenous ceramides in modulating apoptosis?

  • Structural comparison : The 3E-heptadecenyl chain and hydroxymethyl group may alter membrane permeability vs. natural ceramides (e.g., Cer(d18:1/16:0)).
  • Functional assays : Measure apoptosis markers (caspase-3/7 activation, phosphatidylserine externalization) in cell lines (e.g., HeLa or Jurkat) treated with the compound vs. endogenous ceramides.
  • Pathway analysis : Use siRNA knockdown of ceramide-activated proteins (e.g., PP2A) to isolate mechanisms .

Methodological Considerations Table

ParameterRecommended MethodKey Evidence
Stereochemical confirmationX-ray crystallography (SHELXL refinement)
Purity validationHPLC (C18 column, 90:10 acetonitrile/water)
Bioactivity assessmentNeuraminidase inhibition assay (IC50)
Metabolic tracingLC-MS/MS with deuterium labeling
Apoptosis modulationCaspase-3/7 luminescent assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
Reactant of Route 2
Reactant of Route 2
N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide

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